4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

Catalog No.
S12546003
CAS No.
5368-01-4
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

CAS Number

5368-01-4

Product Name

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

IUPAC Name

4-chloro-4,5-dimethyl-1,3-dioxolan-2-one

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3

InChI Key

YXLHUUKZPCMSFX-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)O1)(C)Cl

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one is a synthetic organic compound characterized by its unique dioxolane structure. This compound features a chloro substituent at the 4-position and two methyl groups at the 4 and 5 positions of the dioxolane ring. Its chemical formula is C7H11ClO3C_7H_{11}ClO_3, and it is recognized for its potential applications in organic synthesis, particularly as an intermediate in pharmaceutical chemistry. The compound is often utilized in the synthesis of more complex molecules, including various pharmaceuticals.

  • Substitution Reactions: The presence of the chloro group allows for nucleophilic substitution, where nucleophiles can replace the chlorine atom.
  • Rearrangement Reactions: The compound can undergo allylic rearrangements, leading to different structural isomers.
  • Ene-Chlorination: This reaction involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one to yield the chloro derivative.

Common reagents for these reactions include nucleophiles such as alcohols and amines, while catalysts like Lewis acids may facilitate certain processes .

While specific biological activities of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one have not been extensively studied, compounds with similar structures have shown potential as intermediates in drug development. They are often involved in synthesizing biologically active molecules, including antibiotics and anti-inflammatory agents. The compound's role as an intermediate suggests it may contribute to the pharmacological properties of final products derived from it .

The synthesis of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the following methods:

  • Ene-Chlorination: This method uses chlorine or sulfuryl chloride to chlorinate 4,5-dimethyl-1,3-dioxol-2-one. The reaction is generally conducted at elevated temperatures (around 90°C) and yields the chloro compound effectively.
    • Reaction Conditions:
      • Temperature: ~90°C
      • Reagents: Chlorine or sulfuryl chloride
      • Solvent: Organic solvents such as dichloroethane may be used .
  • Catalyzed Synthesis: A method involving the reaction of 4,5-dimethyl-1,3-dioxol-2-one with chlorination reagents in the presence of a catalyst. This process emphasizes high selectivity and yield while minimizing by-products .

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one serves primarily as an intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Synthesis: It is used to create various medicinal compounds, particularly in the synthesis of ryanodillin derivatives and other pharmaceuticals.
  • Chemical Research: The compound is valuable for developing new synthetic methodologies and exploring reaction mechanisms within organic chemistry .

Several compounds share structural similarities with 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-oneContains a chloro group and a methylene bridgeIntermediate for synthesizing other dioxolanes
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-oneTwo chloro substituents on the dioxolane ringIncreased reactivity due to multiple halogens
4-Chloromethyl-5-methyl-1,3-dioxolen-2-oneContains a chloromethyl groupUsed in drug modification processes

These compounds illustrate various modifications of the dioxolane structure that can influence their reactivity and applications in synthesis. Each exhibits unique characteristics that contribute to their utility in organic chemistry .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

150.0083718 g/mol

Monoisotopic Mass

150.0083718 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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